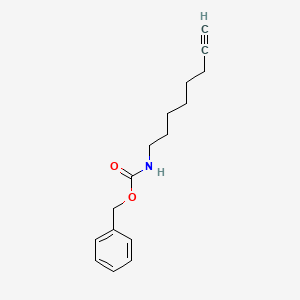
Benzyl oct-7-yn-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl oct-7-yn-1-ylcarbamate is an organic compound with the molecular formula C16H21NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and an oct-7-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl oct-7-yn-1-ylcarbamate can be synthesized through the reaction of benzyl chloroformate with oct-7-yn-1-amine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCOCl+H2NCH2(CH2)5C≡CH→C6H5CH2OCONHCH2(CH2)5C≡CH+HCl
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation reactions, typically with a palladium catalyst (Pd-C) under hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Benzyl oct-7-yn-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl oct-7-yn-1-ylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the oct-7-yn-1-yl group.
Oct-7-yn-1-yl carbamate: Similar structure but lacks the benzyl group.
N-benzyl-N-methyl carbamate: Contains a methyl group instead of the oct-7-yn-1-yl group.
Uniqueness: Benzyl oct-7-yn-1-ylcarbamate is unique due to the presence of both the benzyl and oct-7-yn-1-yl groups, which provide distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not possible with simpler carbamate derivatives.
Properties
IUPAC Name |
benzyl N-oct-7-ynylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-10-13-17-16(18)19-14-15-11-8-7-9-12-15/h1,7-9,11-12H,3-6,10,13-14H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBRMVRSBYDXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
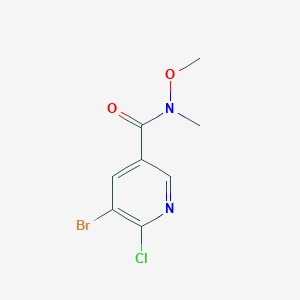
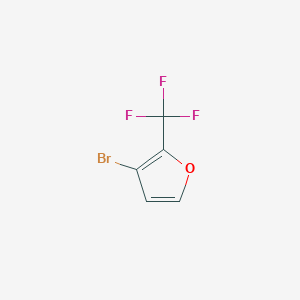
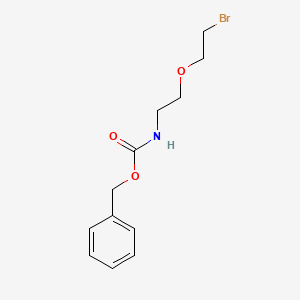
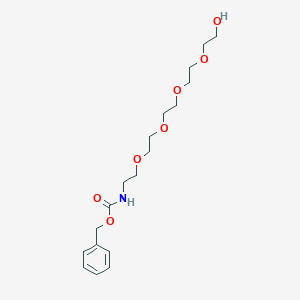
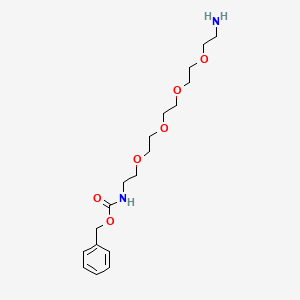
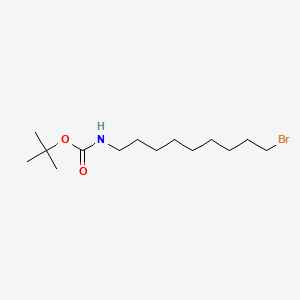
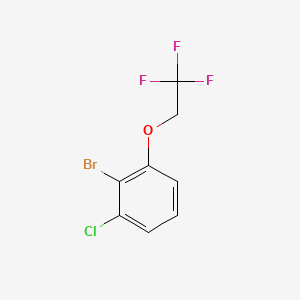
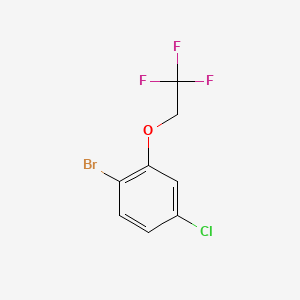
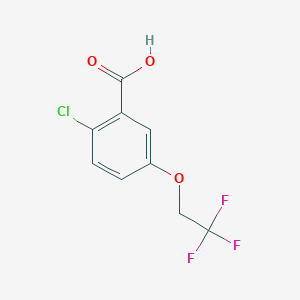
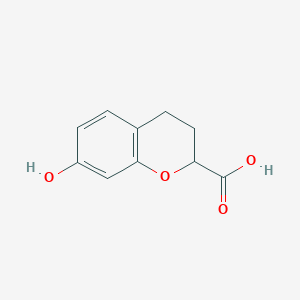
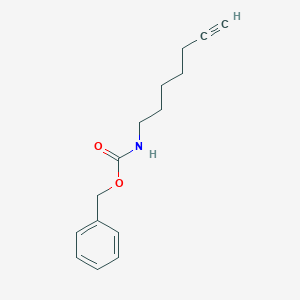
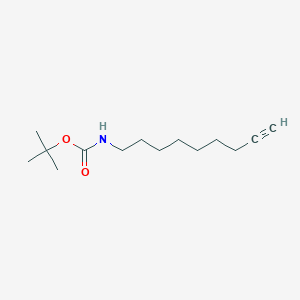
![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)

